molecular formula C5H11NO B14689675 Butane, 2-methyl-2-nitroso- CAS No. 34946-78-6

Butane, 2-methyl-2-nitroso-

Cat. No.: B14689675
CAS No.: 34946-78-6
M. Wt: 101.15 g/mol
InChI Key: CCRGYMRZYGPFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane, 2-methyl-2-nitroso- (C₅H₁₁NO) is an aliphatic nitroso compound characterized by a nitroso (-NO) group and a methyl (-CH₃) group attached to the second carbon of a butane backbone. This tertiary nitrosoalkane exhibits unique reactivity due to the steric hindrance of the branched structure and the electrophilic nature of the nitroso group.

Nitrosoalkanes are known for their photochemical activity, often participating in hydrogen abstraction and oxidation reactions. For example, t-BuNO undergoes photooxidation in ethylbenzene to yield acetophenone and 1-phenylethanol via a mechanism involving oxygen adducts .

Properties

CAS No.

34946-78-6

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-methyl-2-nitrosobutane

InChI

InChI=1S/C5H11NO/c1-4-5(2,3)6-7/h4H2,1-3H3

InChI Key

CCRGYMRZYGPFRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N=O

Origin of Product

United States

Preparation Methods

The synthesis of Butane, 2-methyl-2-nitroso- involves several steps:

Chemical Reactions Analysis

Butane, 2-methyl-2-nitroso- undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and zinc dust for reduction. The major products formed from these reactions are dependent on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Butane, 2-methyl-2-nitroso- exerts its effects involves its ability to trap free radicals. This compound binds to unstable free radicals, forming stable paramagnetic nitroxide radicals that can be detected and analyzed by electron spin resonance spectroscopy . This trapping mechanism is particularly useful for studying carbon-centered tyrosyl radicals.

Comparison with Similar Compounds

2-Methyl-2-Nitrosopropane (t-BuNO)

  • Structure: Tertiary nitroso compound with a propane backbone (C₄H₉NO).
  • Reactivity: Under red light photolysis in ethylbenzene, t-BuNO generates oxygen adducts that abstract hydrogen, leading to oxidation products (acetophenone and 1-phenylethanol). Yields depend on concentration, indicating a radical-mediated pathway .
  • This highlights the role of aliphatic vs. aromatic frameworks in directing reaction pathways.

Aromatic Nitroso Compounds

  • Example: 2-Nitroso benzaldehyde (C₇H₅NO₂) and 2-nitroso acetophenone (C₈H₇NO₂).
  • Reactivity : Formed via photolysis of nitrobenzyl alcohols with ~60% quantum yield. Mechanisms involve dual proton transfer or cyclization to benzisoxazolidine intermediates, depending on solvent .
  • Key Difference : Aromatic nitroso compounds exhibit higher stability and distinct photochemical pathways (e.g., cyclization) compared to aliphatic analogs like Butane, 2-methyl-2-nitroso-, which favor hydrogen abstraction.

Halogenated Derivatives

  • Examples :
    • 2-Chloro-2-methylbutane (C₅H₁₁Cl): Boiling point = 304.0 K; ΔvapH = 30 kJ/mol .
    • 2-Bromo-2-methylbutane (C₅H₁₁Br): Molecular weight = 151.045; CAS 507-36-8 .
  • Comparison: Halogenated analogs lack the electrophilic nitroso group, resulting in lower polarity and distinct reactivity (e.g., nucleophilic substitution vs. radical-mediated oxidation).

N-Nitrosoamines

  • Example: N-Methyl-N-nitrosoaniline (C₇H₇N₂O): A nitrosoamine with carcinogenic properties .
  • Contrast: N-Nitrosoamines feature nitrogen-bound nitroso groups, leading to greater stability and toxicity compared to nitrosoalkanes. Butane, 2-methyl-2-nitroso- is less likely to exhibit carcinogenicity but may be more reactive in photochemical settings.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Boiling Point (K) Key Reactivity
Butane, 2-methyl-2-nitroso- C₅H₁₁NO 101.15* N/A Photochemical oxidation, H abstraction
2-Methyl-2-nitrosopropane C₄H₉NO 87.12 N/A Photooxidation (e.g., acetophenone)
2-Chloro-2-methylbutane C₅H₁₁Cl 106.59 304.0 Nucleophilic substitution
N-Methyl-N-nitrosoaniline C₇H₇N₂O 135.14 N/A Carcinogenic, stable nitrosoamine

*Calculated value.

Table 2: Photochemical Reaction Outcomes

Compound Reaction Conditions Products Quantum Yield/Mechanism
Butane, 2-methyl-2-nitroso- Red light, O₂, hydrocarbons Oxidation products (e.g., ketones) Radical-mediated H abstraction*
2-Nitroso benzaldehyde UV light, aprotic solvent Benzaldehyde derivatives 60% via proton transfer
t-BuNO Red light, ethylbenzene Acetophenone, 1-phenylethanol Concentration-dependent yields

*Inferred from t-BuNO behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.